molecular formula C17H18N2O2S2 B2473331 2-((1-phenylethyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868216-94-8

2-((1-phenylethyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2473331
CAS No.: 868216-94-8
M. Wt: 346.46
InChI Key: PBZVZKORMQOETJ-UHFFFAOYSA-N
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Description

2-((1-phenylethyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features both thioether and sulfonyl functional groups attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-phenylethyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method involves the reaction of 1-phenylethyl thiol with a suitable imidazole derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The sulfonyl group is introduced through the reaction with a sulfonyl chloride derivative, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2-((1-phenylethyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or alkylated imidazole derivatives.

Scientific Research Applications

2-((1-phenylethyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2-((1-phenylethyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The thioether and sulfonyl groups can form strong interactions with enzyme active sites, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-phenylethyl)thio)-1-(phenylsulfonyl)-1H-imidazole
  • 2-((1-phenylethyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
  • 2-((1-phenylethyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-triazole

Uniqueness

2-((1-phenylethyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups and the imidazole ring structure

Properties

IUPAC Name

1-(benzenesulfonyl)-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-14(15-8-4-2-5-9-15)22-17-18-12-13-19(17)23(20,21)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZVZKORMQOETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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